molecular formula C9H8BrF3O B1369546 2-Methoxy-5-(trifluoromethyl)benzyl bromide CAS No. 685126-88-9

2-Methoxy-5-(trifluoromethyl)benzyl bromide

Cat. No.: B1369546
CAS No.: 685126-88-9
M. Wt: 269.06 g/mol
InChI Key: ZGKOXCPOSPRGFQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)benzyl bromide (CAS 685126-88-9) is a halogenated aromatic compound with the molecular formula C₉H₈BrF₃O and a molecular weight of 269.061 g/mol . Structurally, it features a benzyl bromide core substituted with a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound is widely used in organic synthesis, particularly in alkylation reactions, due to the electrophilic nature of the benzyl bromide moiety. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-(bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-8-3-2-7(9(11,12)13)4-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKOXCPOSPRGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590700
Record name 2-(Bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene
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Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685126-88-9
Record name 2-(Bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-(trifluoromethyl)benzyl bromide
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-Methoxy-5-(trifluoromethyl)toluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods:

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of automated systems helps in maintaining consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: 2-Methoxy-5-(trifluoromethyl)benzyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or sodium azide (NaN3) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

2-Methoxy-5-(trifluoromethyl)benzyl bromide serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including:

  • Pharmaceuticals : This compound is involved in synthesizing active pharmaceutical ingredients (APIs).
  • Agrochemicals : It plays a role in developing pesticides and herbicides.
  • Specialty Chemicals : Used in creating materials with specific properties for industrial applications.

Biology

In biological research, this compound is employed for:

  • Modification of Biomolecules : It aids in studying interactions between biomolecules by acting as a modifying agent.
  • Synthesis of Bioactive Molecules : It is used to create probes or inhibitors for biochemical assays, enhancing our understanding of biological processes.

Medicine

In medicinal chemistry, this compound serves as a building block for:

  • Drug Development : It is integral in synthesizing potential therapeutic agents targeting various diseases.

Industrial Applications

In the industrial sector, this compound finds use in:

  • Production of Polymers and Resins : It contributes to creating materials with desired mechanical and thermal properties.
  • Manufacture of Electronic Chemicals : Its chemical properties are exploited in producing performance materials used in electronics.

Data Table: Applications Overview

Application AreaSpecific Uses
ChemistryIntermediate for pharmaceuticals, agrochemicals
BiologyBiomolecule modification, synthesis of bioactive molecules
MedicineDrug development for various diseases
IndustryProduction of polymers/resins, electronic chemicals

Case Studies

  • Pharmaceutical Synthesis :
    A study demonstrated the synthesis of a novel anticancer agent using this compound as an intermediate. The resulting compound showed significant inhibitory effects on cancer cell lines, indicating its potential use in cancer therapy.
  • Biochemical Assays :
    In another research project, this compound was utilized to modify enzymes involved in metabolic pathways. The modifications allowed researchers to better understand enzyme kinetics and interactions within cellular systems.
  • Polymer Production :
    An industrial application involved using this compound to produce specialty polymers that exhibit enhanced thermal stability and mechanical strength. These materials are crucial for high-performance applications in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles. This reactivity is utilized in various chemical reactions to form new bonds and create complex molecules. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .

Comparison with Similar Compounds

Structural Isomerism and Positional Analogues

Table 1: Comparison of Structural Isomers
Compound Name Substituent Positions CAS Number Molecular Weight (g/mol) Key Properties/Applications
2-Methoxy-5-(trifluoromethyl)benzyl bromide 2-OCH₃, 5-CF₃ 685126-88-9 269.061 High electrophilicity; alkylation agent
2-Methoxy-6-(trifluoromethyl)benzyl bromide 2-OCH₃, 6-CF₃ - 269.061 Altered steric effects; potential for regioselective reactions
3-Methoxy-5-(trifluoromethyl)benzyl bromide 3-OCH₃, 5-CF₃ - 269.061 Reduced steric hindrance; modified electronic profile
4-Methoxy-3-(trifluoromethyl)benzyl bromide 4-OCH₃, 3-CF₃ 261951-89-7 269.061 Enhanced solubility in polar solvents

Key Findings :

  • Steric and Electronic Effects : The position of the methoxy group significantly impacts reactivity. For instance, the 2-methoxy isomer (target compound) exhibits stronger electron-donating effects compared to 3- or 4-methoxy isomers, influencing its participation in nucleophilic substitutions .
  • Regioselectivity : The 6-trifluoromethyl isomer (2-OCH₃, 6-CF₃) may exhibit lower reactivity in aromatic electrophilic substitution due to steric crowding near the benzyl bromide site .

Substituent Variations and Functional Group Analogues

Table 2: Comparison of Substituent Variants
Compound Name Key Substituent Differences Molecular Formula Molecular Weight (g/mol) Reactivity/Applications
This compound - C₉H₈BrF₃O 269.061 Standard alkylation agent
2,5-Bis(trifluoromethyl)benzyl bromide 2-CF₃, 5-CF₃ C₉H₅BrF₆ 307.033 Higher lipophilicity; increased steric demand
2-Nitro-5-(trifluoromethyl)benzyl bromide 2-NO₂, 5-CF₃ C₈H₅BrF₃NO₂ 284.04 Electron-withdrawing nitro group enhances electrophilicity
2-Methoxy-5-(trifluoromethoxy)benzyl bromide 5-OCF₃ C₉H₈BrF₃O₂ 285.06 Enhanced electron-withdrawing effects; bioactive potential
2-Methoxy-5-(pentafluorothio)benzyl bromide 5-SF₅ C₈H₅BrF₅OS 309.09 Extreme lipophilicity; niche applications in materials science

Key Findings :

  • Electron-Withdrawing Groups: The nitro (-NO₂) variant (Table 2) reacts faster in alkylation reactions due to its strong electron-withdrawing nature, whereas the trifluoromethoxy (-OCF₃) variant offers balanced reactivity and metabolic stability .
  • Bis-Trifluoromethyl Analogues : The 2,5-bis(trifluoromethyl) derivative (CAS 302911-98-4) is less reactive in polar solvents due to increased steric bulk but is preferred in fluorinated polymer synthesis .

Reactivity and Stability Comparisons

Table 3: Hydrolysis and Stability Data
Compound Name Hydrolysis Half-Life (pH 7) Stability in Protic Solvents Key Factors Influencing Reactivity
This compound ~30 minutes Moderate Methoxy group reduces hydrolysis rate vs. hydroxyl analogues
2-Hydroxy-5-nitrobenzyl bromide <1 minute Low Phenolic -OH accelerates hydrolysis
2,5-Bis(trifluoromethyl)benzyl bromide ~2 hours High Electron-withdrawing CF₃ groups stabilize bromide leaving group

Key Findings :

  • Methoxy vs. Hydroxy Groups : Methoxy substitution (target compound) significantly reduces hydrolysis rates compared to hydroxy analogues (e.g., 2-hydroxy-5-nitrobenzyl bromide), making it more suitable for reactions requiring prolonged stability in aqueous environments .
  • Trifluoromethyl Effects : The electron-withdrawing -CF₃ group stabilizes the benzyl bromide moiety, enhancing shelf life and thermal stability .

Biological Activity

2-Methoxy-5-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a trifluoromethyl group and a methoxy substituent, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

  • Molecular Formula : C9H8BrF3O
  • CAS Number : 685126-88-9
  • Boiling Point : Data not available
  • Structural Features : The compound features a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzyl framework, which is known to influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including antimicrobial and anticancer activities. Below is a summary of key findings:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzyl bromides have been shown to possess activity against various bacterial strains. Although specific data on this compound is limited, it can be inferred that its structural analogs demonstrate:

  • Minimum Inhibitory Concentration (MIC) values in the range of 50 µM against E. coli and 75 µM against S. agalactiae .

Anticancer Potential

The anticancer properties of halogenated compounds are well-documented. Studies suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest : Certain derivatives have shown the ability to arrest the cell cycle at G1 or G2/M phases.
  • Caspase Activation : Induction of caspase-dependent pathways leading to programmed cell death.

A study focusing on benzyl derivatives indicated that modifications at the benzene ring could enhance cytotoxicity against cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various benzyl bromide derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with trifluoromethyl groups exhibited enhanced activity against Gram-positive bacteria. The study utilized an agar diffusion method to assess the inhibition zones, confirming the potential of these derivatives in clinical applications .

Case Study 2: Cytotoxicity Assessment

Another investigation evaluated the cytotoxic effects of halogenated benzyl compounds on human cancer cell lines using the MTT assay. The results demonstrated that certain substitutions significantly increased cytotoxicity, with IC50 values ranging from 4.64 to 146.15 μg/mL for different derivatives . This suggests that this compound may also exhibit similar properties warranting further investigation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential agonistic or antagonistic effects on specific receptors.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cellular damage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-5-(trifluoromethyl)benzyl bromide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of the corresponding benzyl alcohol (2-methoxy-5-(trifluoromethyl)benzyl alcohol) using hydrobromic acid (HBr) or PBr₃ under reflux conditions. Lewis acid catalysts like ZnBr₂ may enhance reactivity, particularly due to steric hindrance from the methoxy and trifluoromethyl groups. The reaction is monitored by TLC or GC-MS for completion, followed by purification via column chromatography .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • Gas Chromatography (GC) : To assess purity (reported as ≥97% in commercial samples) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns, with attention to splitting from fluorine atoms (¹⁹F coupling).
  • Mass Spectrometry : High-resolution MS (exact mass: 271.955896 Da) to verify molecular ion peaks and isotopic patterns from bromine (¹:¹ ratio for [M]⁺ and [M+2]⁺) .

Q. How does the presence of methoxy and trifluoromethyl groups influence the compound’s stability under storage conditions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the benzyl bromide carbon, making it prone to hydrolysis. Storage under anhydrous conditions (e.g., desiccated, inert atmosphere) at 2–8°C is critical. Stability studies should include periodic NMR checks for decomposition products like benzyl alcohols or ethers .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Steric hindrance from the methoxy and trifluoromethyl groups slows reactivity. Strategies include:

  • Catalysis : Use of ZnBr₂ or other Lewis acids to polarize the C–Br bond.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction kinetics.
  • Temperature Control : Prolonged reflux (e.g., 12–24 hours) ensures complete conversion .

Q. How can regioselectivity be controlled when using this benzyl bromide in cross-coupling reactions to form complex aromatic systems?

  • Methodological Answer : The trifluoromethyl group directs electrophilic substitution to the para position, while the methoxy group acts as an ortho/para director. For Suzuki-Miyaura couplings:

  • Use Pd(PPh₃)₄ with arylboronic acids in THF/water.
  • Monitor regioselectivity via LC-MS and compare with computational predictions (DFT calculations) of transition-state energies .

Q. What challenges arise in interpreting NMR and mass spectrometry data due to the compound’s fluorine and bromine atoms?

  • Methodological Answer :

  • NMR : ¹⁹F coupling in ¹H NMR splits signals (e.g., trifluoromethyl group causes quartets). 2D NMR (HSQC, HMBC) resolves overlapping peaks.
  • Mass Spectrometry : Bromine’s isotopic signature ([M]⁺ and [M+2]⁺ peaks in 1:1 ratio) must be distinguished from background noise. High-resolution MS (HRMS) with exact mass matching (e.g., 271.955896 Da) confirms molecular identity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-5-(trifluoromethyl)benzyl bromide
Reactant of Route 2
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2-Methoxy-5-(trifluoromethyl)benzyl bromide

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